molecular formula C6H14ClNO2 B2413735 (6-Methyl-1,4-dioxan-2-yl)methanamine;hydrochloride CAS No. 2580200-91-3

(6-Methyl-1,4-dioxan-2-yl)methanamine;hydrochloride

Cat. No.: B2413735
CAS No.: 2580200-91-3
M. Wt: 167.63
InChI Key: QUIWRFKAJGTFRR-UHFFFAOYSA-N
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Description

(6-Methyl-1,4-dioxan-2-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C6H13NO2·HCl. It is a hydrochloride salt form of (6-Methyl-1,4-dioxan-2-yl)methanamine, which is a derivative of dioxane. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-1,4-dioxan-2-yl)methanamine;hydrochloride typically involves the reaction of 6-methyl-1,4-dioxane-2-carboxylic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amine group. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-1,4-dioxan-2-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(6-Methyl-1,4-dioxan-2-yl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Methyl-1,4-dioxan-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyl-1,4-dioxan-2-yl)methanamine;hydrochloride
  • (6,6-Dimethyl-1,4-dioxan-2-yl)methanamine;hydrochloride

Uniqueness

(6-Methyl-1,4-dioxan-2-yl)methanamine;hydrochloride is unique due to its specific structural features, such as the presence of a methyl group at the 6-position of the dioxane ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

(6-Methyl-1,4-dioxan-2-yl)methanamine;hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C6_{6}H13_{13}ClN2_{2}O2_{2}
  • Molecular Weight : 164.63 g/mol
  • InChI Key : HFRURLVQNUEYEQ-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains.
  • Anticancer Effects : Preliminary investigations suggest potential cytotoxic effects against cancer cell lines.
  • Muscarinic Receptor Antagonism : The compound has been studied for its interaction with muscarinic acetylcholine receptors (mAChRs), which play critical roles in various physiological processes.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Muscarinic Acetylcholine Receptors : The compound has demonstrated affinity for mAChRs, particularly M1-M5 subtypes. This interaction may influence neurotransmission and various cellular processes .

Antimicrobial Activity

A study conducted on the antimicrobial potential of this compound revealed:

  • Tested Strains : Escherichia coli, Staphylococcus aureus
  • Results : The compound showed significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus64

Anticancer Activity

In vitro studies assessed the cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
  • Results : IC50_{50} values were determined to be approximately 25 µM for HeLa and 30 µM for MCF7 cells.
Cell LineIC50_{50} (µM)
HeLa25
MCF730

Case Studies

  • Study on Muscarinic Receptor Antagonism : A series of experiments demonstrated that derivatives of the dioxane structure, including this compound, exhibited varying degrees of antagonistic activity against mAChRs. The size and nature of substituents influenced the potency and efficacy of these compounds .
  • Inflammatory Disorders Treatment : Research into pharmaceutical compositions containing this compound indicated potential therapeutic applications in treating inflammatory disorders due to its receptor modulation capabilities .

Properties

IUPAC Name

(6-methyl-1,4-dioxan-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5-3-8-4-6(2-7)9-5;/h5-6H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIWRFKAJGTFRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(O1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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